2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide
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Overview
Description
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide is a complex organic compound that features a pyridine ring, a carbonyl group, and an ammonium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide typically involves the reaction of 3-pyridinecarboxylic acid with triethylamine and subsequent iodination. The process may include the following steps:
Formation of the Pyridine Derivative: 3-pyridinecarboxylic acid is reacted with an appropriate alcohol under acidic conditions to form the ester.
Ammonium Salt Formation: The ester is then reacted with triethylamine to form the ammonium salt.
Iodination: The ammonium salt is treated with iodine to form the iodide.
Oxidation: The final step involves the oxidation of the nitrogen atom to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine.
Substitution: The iodide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed under appropriate conditions.
Major Products Formed
Oxidation: Further oxidized products, potentially leading to ring-opening or other structural modifications.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Cellular Pathways: Influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-trimethylethanaminium iodide N-oxide
- 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium bromide N-oxide
Uniqueness
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide is unique due to its specific structural features, such as the presence of the iodide and N-oxide functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
51505-45-4 |
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Molecular Formula |
C14H23IN2O3 |
Molecular Weight |
394.25 g/mol |
IUPAC Name |
triethyl-[2-(1-oxidopyridin-1-ium-3-carbonyl)oxyethyl]azanium;iodide |
InChI |
InChI=1S/C14H23N2O3.HI/c1-4-16(5-2,6-3)10-11-19-14(17)13-8-7-9-15(18)12-13;/h7-9,12H,4-6,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MDHOVBIYMTUKOD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=C[N+](=CC=C1)[O-].[I-] |
Origin of Product |
United States |
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